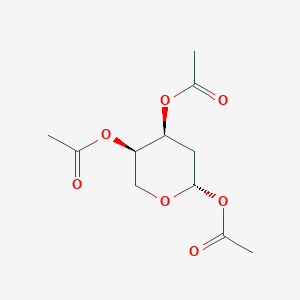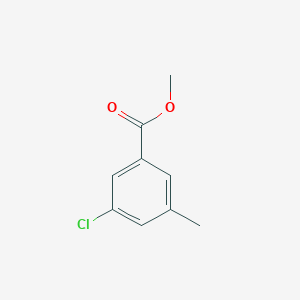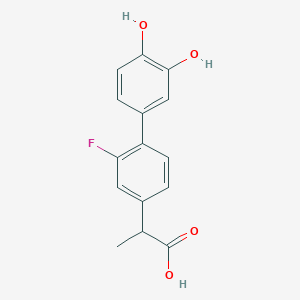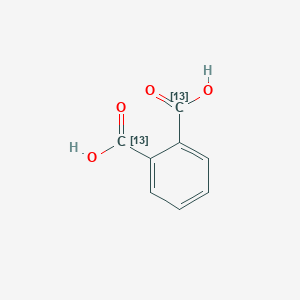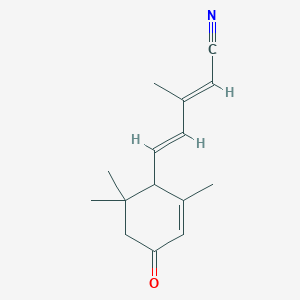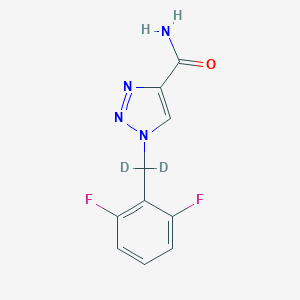
Rufinamide-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rufinamide-d2 is a compound of significant interest in the field of medicinal chemistry. It is structurally related to rufinamide, an anticonvulsant used in the treatment of Lennox-Gastaut syndrome, a severe form of epilepsy . The compound features a triazole ring, which is known for its stability and versatility in various chemical reactions.
Aplicaciones Científicas De Investigación
Rufinamide-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticonvulsant and antimicrobial properties.
Medicine: As a derivative of rufinamide, it is investigated for its potential use in treating epilepsy and other neurological disorders.
Mecanismo De Acción
Target of Action
Rufinamide-d2 primarily targets voltage-gated sodium channels . It also interacts with the metabotropic glutamate receptor 5 (mGluR5) at high concentrations .
Mode of Action
This compound acts by prolonging the inactive state of voltage-gated sodium channels, thereby stabilizing neuronal membranes and blocking the spread of seizure activity . At high concentrations, it inhibits the action of mGluR5 subtype receptors, thus preventing the production of glutamate .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the modulation of voltage-gated sodium channels. By prolonging their inactive state, this compound prevents the generation and propagation of electrical pulses in the brain, which can disrupt normal brain function and cause seizures .
Pharmacokinetics
This compound is well absorbed but the rate is slow and the extent of absorption decreases as dose increases . After oral ingestion, this compound is rapidly absorbed with a bioavailability of at least 85% . Its volume of distribution is 0.71–1.14 L/kg, and plasma protein binding is 35% . This compound is extensively metabolized in the liver, primarily by hydrolysis mediated by carboxylesterase 1, to a carboxylic acid derivative CGP 47292 . Approximately 2% of an administered dose is excreted as unchanged this compound in urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of neuronal membranes and the inhibition of seizure activity. By prolonging the inactive state of voltage-gated sodium channels, this compound prevents the generation and propagation of electrical pulses in the brain, thereby blocking the spread of seizure activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of this compound, with its bioavailability being at least 85% under fed conditions . Additionally, the metabolism of this compound can be affected by the presence of other drugs, with certain drugs known to increase or decrease its clearance .
Análisis Bioquímico
Biochemical Properties
Rufinamide-d2, like Rufinamide, is believed to modulate the activity of sodium channels, specifically prolonging their inactive state . This modulation helps stabilize neuronal membranes and block the spread of seizure activity . This compound interacts with voltage-gated sodium channels and metabotropic glutamate receptor 5 (mGluR5) .
Cellular Effects
This compound, similar to Rufinamide, has significant effects on various types of cells, particularly neurons. It influences cell function by modulating the activity of sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons . By prolonging the inactive state of these channels, this compound can help stabilize neuronal membranes and reduce the frequency of seizures .
Molecular Mechanism
The molecular mechanism of this compound involves the modulation of the activity of sodium channels . This compound prolongs the inactive state of these channels, thus stabilizing neuronal membranes and ultimately blocking the spread of seizure activity . This mechanism of action is crucial for its antiepileptic effects.
Dosage Effects in Animal Models
Rufinamide, the parent compound, has been shown to have anticonvulsant properties at non-toxic doses in animal models
Metabolic Pathways
This compound is extensively metabolized, primarily by hydrolysis mediated by carboxylesterases into an inactive metabolite, a carboxylic acid derivative . A few minor additional metabolites were detected in urine, which appeared to be acyl-glucuronides .
Transport and Distribution
This compound, like Rufinamide, is well absorbed but the rate is slow and the extent of absorption decreases as dose increases . Rufinamide is evenly distributed between erythrocytes and plasma . The apparent volume of distribution is dependent upon dose and varies with body surface area .
Métodos De Preparación
. This method is favored for its efficiency and high yield. The general synthetic route includes the following steps:
Formation of the azide: The starting material, 2,6-difluorobenzyl bromide, is reacted with sodium azide to form 2,6-difluorobenzyl azide.
Cycloaddition: The azide is then subjected to a cycloaddition reaction with an alkyne in the presence of a copper catalyst to form the triazole ring.
Industrial production methods often employ automated synthesis platforms to ensure consistency and scalability .
Análisis De Reacciones Químicas
Rufinamide-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring allows for various substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Rufinamide-d2 is unique due to its deuterium atoms, which can enhance the compound’s metabolic stability and reduce its rate of degradation. Similar compounds include:
Rufinamide: The non-deuterated version, used as an anticonvulsant.
1-(2,6-Difluorophenyl)-1H-1,2,3-triazole-4-carboxamide: Another triazole derivative with similar structural features but lacking deuterium atoms.
These comparisons highlight the potential advantages of the deuterated compound in terms of stability and efficacy.
Propiedades
Número CAS |
170939-95-4 |
|---|---|
Fórmula molecular |
C23H24Cl2N2O |
Peso molecular |
415.4 g/mol |
Nombre IUPAC |
5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-phenyl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C23H23ClN2O.ClH/c1-26-18-11-12-21(26)23(19(13-18)15-7-9-17(24)10-8-15)22-14-20(25-27-22)16-5-3-2-4-6-16;/h2-10,14,18-19,21,23H,11-13H2,1H3;1H/t18-,19+,21+,23-;/m0./s1 |
Clave InChI |
JCFQMEPVIGHHNV-CDDIXHLPSA-N |
SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F |
SMILES isomérico |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |
SMILES canónico |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |
Sinónimos |
(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; [1R-(exo,exo)]-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; RTI 177; RTI 4229-177; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




